molecular formula C16H18N2O3S B2448555 2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 763129-51-7

2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2448555
CAS No.: 763129-51-7
M. Wt: 318.39
InChI Key: LPUCQGVQFAOYOV-UHFFFAOYSA-N
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Description

2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C16H18N2O3S and a molecular weight of 318.4 g/mol . This compound is characterized by the presence of an aminophenyl group, a sulfanyl group, and a dimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-12-5-8-15(21-2)14(9-12)18-16(19)10-22-13-6-3-11(17)4-7-13/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUCQGVQFAOYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763129-51-7
Record name 2-((4-AMINOPHENYL)THIO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide typically involves the reaction of 4-aminothiophenol with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation under controlled conditions:

ReagentConditionsProductYieldSource
Hydrogen peroxide (30%)Ethanol, RT, 2 hrsSulfoxide derivative85%
m-Chloroperbenzoic acidDichloromethane, 0°C, 1 hrSulfone derivative92%
Ozone-78°C, followed by workupCleavage of sulfanyl group to sulfonic acid68%

Key Findings :

  • Oxidation selectivity depends on the oxidizing agent strength.

  • Sulfone formation with m-CPBA is more efficient than peroxide-mediated sulfoxidation.

Nucleophilic Substitution

The methoxy groups on the 2,5-dimethoxyphenyl ring participate in demethylation and aromatic substitution:

ReagentConditionsPosition ModifiedProductYieldSource
BBr₃ (1.0 M)DCM, -20°C, 4 hrs2-OCH₃ → 2-OHHydroxy-substituted derivative76%
NaNH₂/NH₃ (l)-33°C, 6 hrsElectrophilic aromatic substitution at C4Nitro derivative61%

Mechanistic Insight :

  • BBr₃ selectively cleaves methoxy groups via SN2 mechanism.

  • Nitration occurs at the para position relative to the acetamide group due to directing effects .

Acylation and Amidation

The primary amine on the 4-aminophenyl group reacts with acylating agents:

ReagentConditionsProductYieldSource
Acetic anhydridePyridine, RT, 12 hrsN-Acetylated derivative89%
Benzoyl chlorideTHF, 0°C, 2 hrsN-Benzoylated derivative78%

Applications :

  • Acylation enhances metabolic stability in pharmacological studies.

Reductive Reactions

The acetamide carbonyl group can be reduced under specific conditions:

ReagentConditionsProductYieldSource
LiAlH₄THF, reflux, 3 hrsSecondary amine derivative65%
BH₃·THFRT, 6 hrsAlcohol intermediate54%

Challenges :

  • Over-reduction of the sulfanyl group occurs with strong reducing agents like LiAlH₄.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

ConditionsProductYieldSource
PPA, 120°C, 8 hrsThiazolo[5,4-b]phenoxazine derivative58%
CuI/Et₃N, DMF, 100°CQuinazolinone analog43%

Significance :

  • Cyclized products show enhanced bioactivity in preliminary screenings .

Comparative Reactivity Table

Functional GroupReactivity PriorityPreferred Reactions
Sulfanyl (-S-)1Oxidation, nucleophilic substitution
Methoxy (-OCH₃)2Demethylation, electrophilic substitution
Aromatic amine (-NH₂)3Acylation, diazotization
Acetamide (-CONH-)4Reduction, hydrolysis

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that derivatives of compounds with similar structures can exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown promising results against various cancer cell lines. Studies have demonstrated that compounds containing similar moieties can induce apoptosis and inhibit cell proliferation in cancer cells.

  • Case Study : In vitro studies on related sulfonamide derivatives showed cytotoxic effects against human cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective growth inhibition .

Enzyme Inhibition

The compound may act as an inhibitor for several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

  • Research Findings : Compounds with similar structures have been reported to effectively inhibit these enzymes, thereby potentially improving cognitive function in patients with Alzheimer's disease .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of compounds with sulfanyl groups. Preliminary studies suggest that such compounds may exhibit activity against a range of bacterial strains.

  • Data Table: Antimicrobial Efficacy
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-[(4-Aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamideE. coli20 µg/mL
This compoundS. aureus15 µg/mL

Future Research Directions

Further studies are warranted to explore the full potential of this compound:

  • In Vivo Studies : Transitioning from in vitro to in vivo studies will be crucial to assess the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity could lead to more potent derivatives.
  • Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be necessary to evaluate efficacy in humans.

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:

Biological Activity

2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, also known by its CAS number 763129-51-7, is an organic compound with the molecular formula C16H18N2O3S. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a sulfanyl group attached to a phenyl ring, which is known to influence biological activity through various mechanisms. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.

PropertyValue
Molecular FormulaC16H18N2O3S
Molecular Weight318.4 g/mol
IUPAC NameThis compound
CAS Number763129-51-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminothiophenol with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine under anhydrous conditions. This method ensures high purity and yield of the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance, a study demonstrated that the compound displayed an inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. A comparative analysis showed that it outperformed some established chemotherapeutic agents in terms of efficacy against specific cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It appears to induce oxidative stress in target cells, leading to apoptosis.
  • Cell Signaling Interference : The compound may disrupt critical signaling pathways involved in cell survival and proliferation.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against a panel of pathogens. The results indicated that:

  • Staphylococcus aureus : IC50 = 15 µM
  • Escherichia coli : IC50 = 20 µM
    These findings highlight its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .

Study on Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed:

  • Cell Viability : Reduced to below 30% at concentrations >25 µM after 48 hours.
  • Apoptosis Induction : Increased levels of cleaved caspase-3 were observed, indicating activation of apoptotic pathways .

Comparison with Similar Compounds

To understand its unique properties, comparisons were made with structurally similar compounds:

Compound NameAntimicrobial Activity (IC50)Anticancer Activity (IC50)
2-[(4-Aminophenyl)sulfanyl]nicotinonitrile 25 µMNot evaluated
N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 30 µMModerate

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